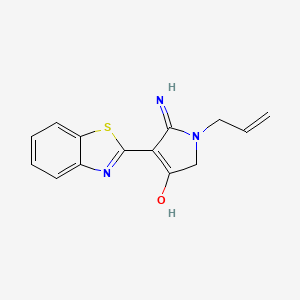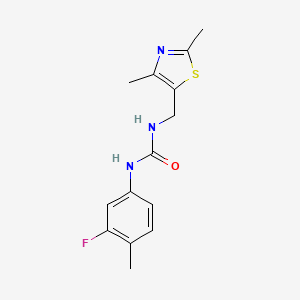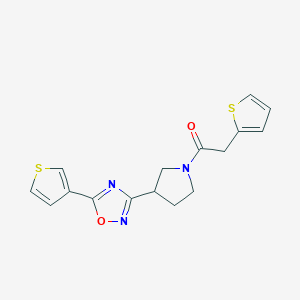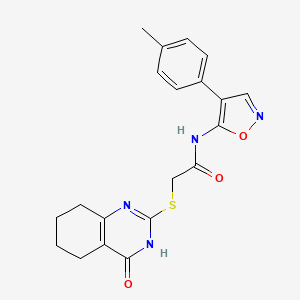![molecular formula C7H7BrN2 B2542189 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 1393546-61-6](/img/structure/B2542189.png)
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,4-C]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yields and purity on an industrial scale .
化学反应分析
Types of Reactions
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-C]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学研究应用
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and targets.
Chemical Synthesis: It is a valuable building block in organic synthesis, enabling the construction of more complex heterocyclic structures.
作用机制
The mechanism of action of 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
相似化合物的比较
Similar Compounds
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine
- 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
- 6-Bromo-1H-benzimidazole
Uniqueness
6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZSMCWXLMVHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2542112.png)
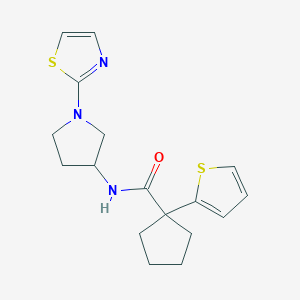
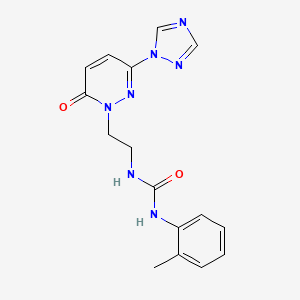
![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)
![2-Azaspiro[4.4]nonan-8-ol;hydrochloride](/img/structure/B2542118.png)
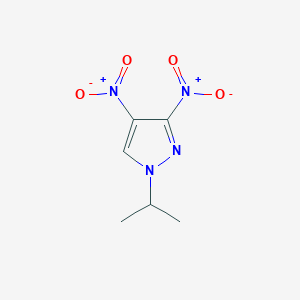
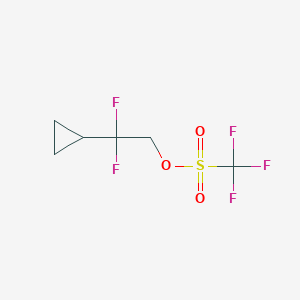
![4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2542124.png)
